

A Comprehensive Technical Guide to 2-(chloromethyl)-1-methylpyrrolidine hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Chloromethyl)-1-methylpyrrolidine hydrochloride

Cat. No.: B1615926

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(chloromethyl)-1-methylpyrrolidine hydrochloride is a heterocyclic organic compound of significant interest in synthetic chemistry, particularly as a versatile building block for the construction of more complex molecular architectures. As a bifunctional molecule, featuring a reactive chloromethyl group and a tertiary amine, it serves as a valuable precursor in the development of novel chemical entities, including potential pharmaceutical agents. This guide provides an in-depth analysis of its chemical identity, a plausible and chemically sound synthetic pathway, its potential applications in medicinal chemistry, and essential safety protocols. The information is curated to support researchers in leveraging this compound's synthetic potential while ensuring safe and effective laboratory practices.

Chemical Identity and Physicochemical Properties

2-(chloromethyl)-1-methylpyrrolidine hydrochloride is the salt form of the parent compound, 2-(chloromethyl)-1-methylpyrrolidine. The hydrochloride salt enhances the compound's stability and improves its handling characteristics, making it suitable for storage and use as a reagent in various chemical transformations.^[1] The core structure consists of a five-membered N-methylpyrrolidine ring substituted at the 2-position with a chloromethyl group.

Table 1: Physicochemical and Identification Properties

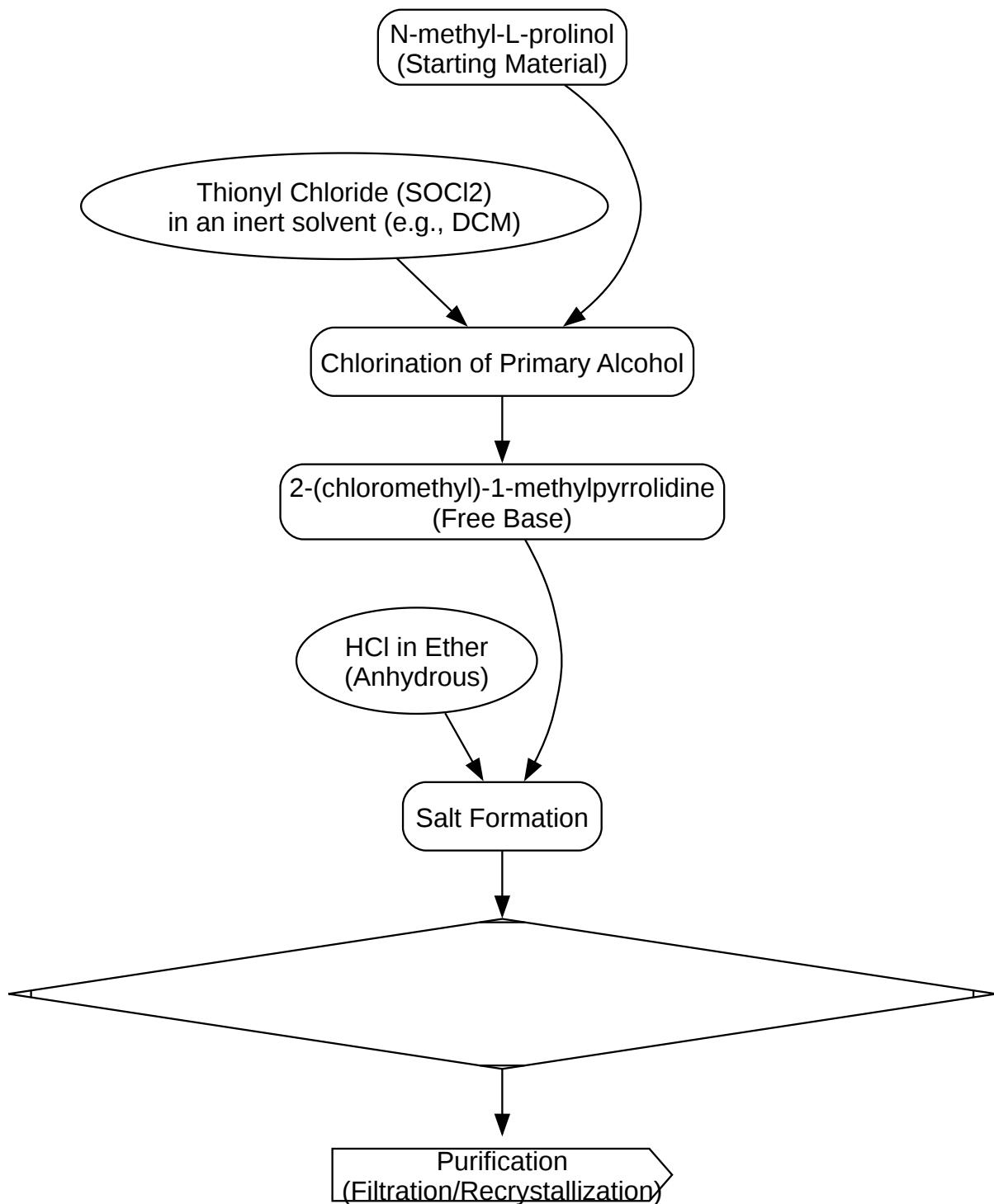
Property	Data	Source(s)
CAS Number	54288-69-6	[2]
Molecular Formula	C ₆ H ₁₃ Cl ₂ N	[2]
Molecular Weight	170.08 g/mol	[2]
IUPAC Name	2-(chloromethyl)-1-methylpyrrolidin-1-ium chloride	[2]
SMILES String	C[NH+]1CCCC1CCl.[Cl-]	[1][2]
InChI Key	JMYYNTRVGBDWDB-UHFFFAOYSA-N	[1][2]
Appearance	Solid (form)	[1]
Synonyms	Pyrrolidine, 2-(chloromethyl)-1-methyl-, hydrochloride	[3]

The structure of **2-(chloromethyl)-1-methylpyrrolidine hydrochloride** is fundamental to its reactivity. The pyrrolidine ring is a common motif in many biologically active compounds, and the chloromethyl group is a versatile electrophilic handle for introducing the N-methylpyrrolidinyl moiety into target molecules via nucleophilic substitution reactions.

Figure 1: Chemical structure of **2-(chloromethyl)-1-methylpyrrolidine hydrochloride**.

Synthesis and Mechanistic Considerations

While specific, peer-reviewed publications detailing the synthesis of **2-(chloromethyl)-1-methylpyrrolidine hydrochloride** are not abundant, a logical and robust synthetic route can be designed based on well-established transformations in organic chemistry, starting from commercially available N-methyl-L-prolinol. This pathway involves two key steps: chlorination of the primary alcohol and subsequent formation of the hydrochloride salt.


Step 1: Chlorination of N-methyl-L-prolinol

The conversion of the primary alcohol in N-methyl-L-prolinol to a chloride is a standard functional group transformation. Thionyl chloride (SOCl_2) is an excellent reagent for this purpose due to its high reactivity and the fact that the byproducts (SO_2 and HCl) are gases, which simplifies purification.

- Mechanism: The reaction proceeds via the formation of a chlorosulfite ester intermediate. The lone pair on the nitrogen of the pyrrolidine can act as an internal base, but it is often prudent to use an external base like triethylamine or pyridine to neutralize the generated HCl , preventing the formation of the amine hydrochloride salt which would be unreactive. Alternatively, the reaction can be run without a base, directly yielding the desired hydrochloride salt. The chloride ion, either from the generated HCl or the SOCl_2 , then acts as a nucleophile in an $\text{S}_{\text{n}}2$ reaction, displacing the chlorosulfite group to yield the final product.

Step 2: Hydrochloride Salt Formation

If the chlorination is performed in the presence of a base, the resulting free base, 2-(chloromethyl)-1-methylpyrrolidine, must be converted to its hydrochloride salt. This is typically achieved by dissolving the free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and treating it with a solution of hydrogen chloride in the same or a compatible solvent. The salt precipitates out of the solution and can be collected by filtration.

[Click to download full resolution via product page](#)

Figure 2: Proposed synthetic workflow for **2-(chloromethyl)-1-methylpyrrolidine hydrochloride**.

Applications in Medicinal Chemistry and Drug Discovery

Building blocks like **2-(chloromethyl)-1-methylpyrrolidine hydrochloride** are instrumental in drug discovery for their ability to introduce specific, often pharmacologically relevant, moieties into lead compounds. The N-methylpyrrolidine ring is a common feature in a variety of centrally active agents. This compound serves as an electrophilic reagent for the alkylation of nucleophiles such as amines, phenols, thiols, and carbanions.

Conceptual Application: Synthesis of a Hypothetical Muscarinic Receptor Ligand

Many muscarinic receptor agonists and antagonists feature a cationic nitrogen atom within a specific distance from an ester or other hydrogen bond acceptor. 2-(chloromethyl)-1-methylpyrrolidine can be used to append the required N-methylpyrrolidinyl moiety to a core scaffold.

For instance, a primary or secondary amine on a core molecular scaffold (Scaffold-NHR) could be alkylated with 2-(chloromethyl)-1-methylpyrrolidine to forge a new C-N bond, leading to a more complex drug candidate.

Figure 3: Conceptual S_N2 alkylation reaction using the title compound in drug synthesis.

This synthetic strategy is a cornerstone of combinatorial chemistry and lead optimization, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR).

Experimental Protocol: Synthesis from N-methyl-L-prolinol

Disclaimer: This protocol is a representative procedure based on standard chemical transformations and should be adapted and optimized by a qualified chemist. All work must be conducted in a fume hood with appropriate personal protective equipment.

Materials and Reagents:

- N-methyl-L-prolinol
- Thionyl chloride (SOCl_2)
- Dichloromethane (DCM), anhydrous
- Triethylamine (TEA), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4)
- Hydrogen chloride solution (e.g., 2.0 M in diethyl ether)
- Diethyl ether, anhydrous

Procedure:

- Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-methyl-L-prolinol (1.0 eq) and anhydrous dichloromethane (approx. 0.2 M solution).
- Cooling: Cool the solution to 0 °C in an ice-water bath.
- Base Addition: Add anhydrous triethylamine (1.1 eq) dropwise to the stirred solution.
- Chlorination: Add thionyl chloride (1.1 eq), diluted with an equal volume of anhydrous DCM, dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Workup: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
- Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
- Washing: Combine the organic layers and wash sequentially with water and then brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base, 2-(chloromethyl)-1-methylpyrrolidine.
- Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether. While stirring, add a 2.0 M solution of HCl in diethyl ether (1.0 eq) dropwise.
- Isolation: A precipitate should form immediately. Continue stirring for 30 minutes at room temperature. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford **2-(chloromethyl)-1-methylpyrrolidine hydrochloride**.

Safety, Handling, and Storage

Hazard Identification:

- Health Hazards: This compound is expected to be harmful if swallowed or inhaled and may cause skin and serious eye irritation.[1][4] May cause respiratory irritation.[5][6]
- Physical Hazards: The material is a solid.[1] In case of fire, hazardous decomposition products can include carbon oxides, nitrogen oxides (NO_x), and hydrogen chloride gas.[5]

Table 2: GHS Hazard Information

Hazard Statement	Code	Description
H315	Skin Irrit. 2	Causes skin irritation.
H319	Eye Irrit. 2	Causes serious eye irritation.
H412	Aquatic Chronic 3	Harmful to aquatic life with long lasting effects.

Source: Sigma-Aldrich[1]

Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4]
- Personal Protection:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]
 - Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[4][5]
 - Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with an appropriate particulate filter.[5]

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] The compound is hygroscopic and should be protected from moisture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Chloromethyl)-1-methylpyrrolidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Pyrrolidine,2-(chloromethyl)-1-methyl-, hydrochloride (1:1) | C6H13Cl2N | CID 3017790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Chloromethyl)-1-methylpyrrolidine | C6H12ClN | CID 198327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. capotchem.com [capotchem.com]

- 6. (S)-2-(CHLOROMETHYL)PYRROLIDINE HYDROCHLORIDE | 35120-33-3
[amp.chemicalbook.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-(chloromethyl)-1-methylpyrrolidine hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1615926#2-chloromethyl-1-methylpyrrolidine-hydrochloride-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com